
3-Bromo-2,4-dimethylpenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C7H11Br It is a brominated derivative of penta-1,3-diene, characterized by the presence of two methyl groups at the 2nd and 4th positions and a bromine atom at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethylpenta-1,3-diene typically involves the bromination of 2,4-dimethylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this purpose include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-dimethylpenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The double bonds in the compound can participate in electrophilic addition reactions, forming new compounds with added functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or sulfuric acid (H2SO4) can be used under controlled conditions to achieve selective addition.
Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted penta-1,3-diene derivatives.
Addition Reactions: Formation of dibromo or other addition products.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-dimethylpenta-1,3-diene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of new products. The presence of the bromine atom also makes it a good leaving group in substitution reactions, facilitating the formation of substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2,4-dimethylpenta-1,3-diene
- 3-Chloro-2,4-dimethylpenta-1,3-diene
- 3-Iodo-2,4-dimethylpenta-1,3-diene
Comparison
Compared to its analogs, 3-Bromo-2,4-dimethylpenta-1,3-diene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 3rd position makes it more reactive in substitution reactions compared to its chloro and iodo counterparts. Additionally, the methyl groups at the 2nd and 4th positions provide steric hindrance, affecting the compound’s overall reactivity and stability.
Propiedades
Número CAS |
4773-87-9 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
3-bromo-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-5(2)7(8)6(3)4/h1H2,2-4H3 |
Clave InChI |
XANSLPQJNKUKGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

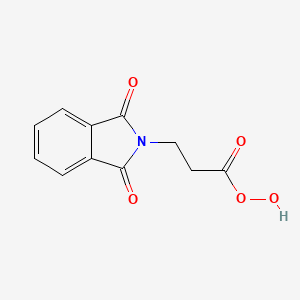
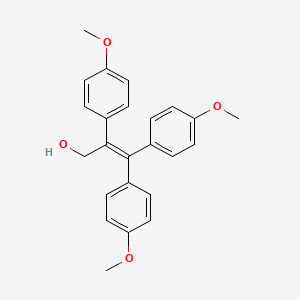
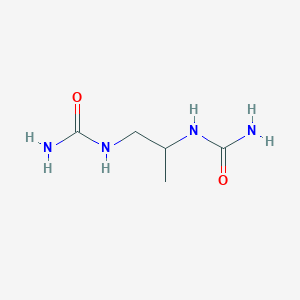
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
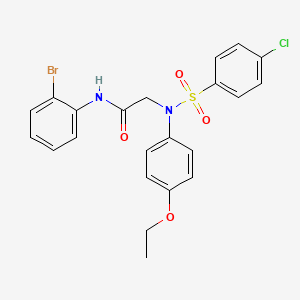
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
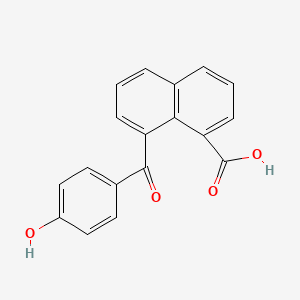
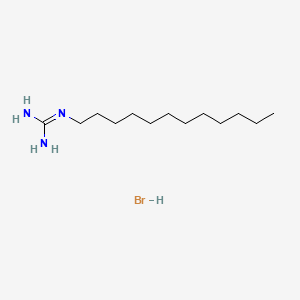
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

